molecular formula C5H7ClN4 B022906 2-Amidinopyrimidine hydrochloride CAS No. 138588-40-6

2-Amidinopyrimidine hydrochloride

Cat. No.: B022906
CAS No.: 138588-40-6
M. Wt: 158.59 g/mol
InChI Key: LZIYBABLVXXFGZ-UHFFFAOYSA-N
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Description

2-Amidinopyrimidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H7ClN4 and its molecular weight is 158.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Ferrocyanide-catalyzed carbonylation of iodoferrocene leads to 2-aminopyrimidine derivatives, useful for electrochemically detectable biosensors or building blocks for supramolecular assemblies (Fehér, Habuš, Wouters, & Skoda‐Földes, 2014).

  • An efficient synthesis method for 2,6-disubstituted 4-fluoropyrimidines from -CF3 aryl ketones and amidine hydrochlorides offers a practical approach for medicinal chemistry with good to excellent yields (Liu, Zhang, Qian, & Yang, 2019).

  • Substituted 4-indolylphenyl-6-arylpyrimidine-2-imine derivatives show promising antimicrobial and anti-diabetic activities, with certain compounds exhibiting excellent molecular docking energy and antimicrobial activity (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).

  • Amidoalkylation of 2- and 4-hydroxy-pyrimidines with N-(1,2,2,2-tetra-chloroethyl)amides of carboxylic acids produces amidoalkylation products at the N(1) and N(3) atoms of pyrimidines (Prikazchikova, Rybchenko, Klyuchko, Pirozhenko, & Drach, 1994).

  • Research aimed at transforming 5-acetylpyrimidine into pyrazoles using substituted hydrazines in acidic medium potentially leads to new anticancer drugs (Menichi, Boutar, Kokel, Takagi, & Hubert-Habart, 1986).

Mechanism of Action

Target of Action

It has been used in the surface and shallow layer of perovskite films to improve the performance of perovskite solar cells (pscs) .

Mode of Action

2-Amidinopyrimidine hydrochloride (APC) has multifunctional groups that interact with pyrimidine N to passivate iodine vacancies (undercoordinated Pb 2+ defects). It also compensates for formamidine (FA) vacancies (undercoordinated I-) via N-H⋯I hydrogen or ionic bonding .

Result of Action

The introduction of this compound into the surface and shallow layer of a perovskite film results in an improvement in the performance of perovskite solar cells (PSCs). This is achieved through the passivation of iodine vacancies and the compensation of formamidine vacancies .

Action Environment

The action of this compound is influenced by environmental factors. For instance, the quality of the light absorber film in perovskite solar cells, where the compound is used, is a key factor that limits the efficiency and stability of the cells .

Safety and Hazards

2-Amidinopyrimidine hydrochloride is an irritant . It’s advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought .

Future Directions

2-Amidinopyrimidine hydrochloride has been used in the development of perovskite solar cells. It has shown promise in improving the stability of these cells by compensating for formamidinium vacancies and coordinating with undercoordinated Pb 2+ . This suggests potential future directions in the field of sustainable energy.

Biochemical Analysis

Biochemical Properties

2-Amidinopyrimidine hydrochloride plays a significant role in biochemical reactions, particularly in the stabilization of perovskite solar cells . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to passivate iodine vacancies and compensate for formamidine vacancies in perovskite films . These interactions are crucial for improving the performance and stability of perovskite solar cells.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to enhance the crystallization of perovskite films, resulting in improved photoluminescence lifetime and carrier diffusion length . These effects are essential for the efficiency and stability of perovskite solar cells. Additionally, the compound’s interactions with cellular components can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It passivates iodine vacancies by interacting with pyrimidine nitrogen atoms and compensates for formamidine vacancies via hydrogen or ionic bonding . These interactions lead to enhanced crystallization and improved charge-carrier activities in perovskite films.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has demonstrated excellent long-term stability and operational stability in perovskite solar cells . Its stability and degradation over time are critical factors in maintaining the performance of these cells. Long-term studies have shown that the compound retains its effectiveness in enhancing perovskite film quality and stability.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly in the context of perovskite solar cells. It interacts with enzymes and cofactors that play a role in the crystallization and stabilization of perovskite films . These interactions can affect metabolic flux and metabolite levels, contributing to the overall performance of the solar cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions are essential for ensuring the compound’s effectiveness in enhancing perovskite film quality and stability.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular contexts, contributing to the overall performance of perovskite solar cells.

Properties

IUPAC Name

pyrimidine-2-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4.ClH/c6-4(7)5-8-2-1-3-9-5;/h1-3H,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIYBABLVXXFGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30621166
Record name Pyrimidine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138588-40-6
Record name 2-Pyrimidinecarboximidamide, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138588-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrimidine-2-carboximidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30621166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pyrimidinecarboximidamide, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.116
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 2-amidinopyrimidine hydrochloride (APC) improve the performance of perovskite solar cells?

A: APC acts as an additive during the perovskite film formation process. [] It serves two primary functions:

  • Improved Crystallization: APC interacts with the perovskite precursor solution, influencing the crystallization process during film formation. This results in larger perovskite grain sizes and a more uniform film morphology, enhancing charge transport within the device. []
  • Defect Passivation: APC can passivate defects present within the perovskite film. These defects can act as traps for charge carriers, hindering the overall performance. By passivating these defects, APC reduces charge recombination and improves the device's efficiency and stability. []

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